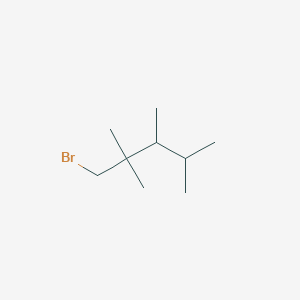
3-Fluoropyridine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropyridine-2-carbothioamide is a fluorinated pyridine derivative. The presence of a fluorine atom in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields, including medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-2-carbothioamide typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic aromatic substitution of a halogenated pyridine derivative with a fluoride source. For example, 3-bromo-2-nitropyridine can react with a fluoride source in a solvent like dimethylformamide at room temperature to form 3-fluoropyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of high-temperature fluorination reactions. For instance, pyridine can be fluorinated using a complex of aluminum fluoride and copper fluoride at temperatures between 450-500°C .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropyridine-2-carbothioamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like tetrabutylammonium fluoride in solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Cyclization Products: Cyclic compounds with potential biological activity.
Scientific Research Applications
3-Fluoropyridine-2-carbothioamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its unique chemical properties.
Material Science: It is employed in the synthesis of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-2-carbothioamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to various biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity due to the position of the fluorine atom.
3-Fluoro-2-pyridinecarbonitrile: A compound with a nitrile group instead of a carbothioamide group, used in similar applications.
Uniqueness: 3-Fluoropyridine-2-carbothioamide is unique due to the presence of both a fluorine atom and a carbothioamide group, which imparts distinct chemical and biological properties. This combination makes it particularly useful in the synthesis of complex molecules for medicinal and industrial applications .
Properties
CAS No. |
1235475-02-1 |
|---|---|
Molecular Formula |
C6H5FN2S |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-fluoropyridine-2-carbothioamide |
InChI |
InChI=1S/C6H5FN2S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |
InChI Key |
GNEPXIQDRZPPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=S)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)



![4-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13219089.png)







